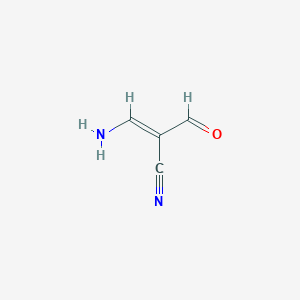

3-Amino-2-cyano-acroleine

Description

Significance of Multifunctional Building Blocks in Complex Molecule Construction

The construction of complex molecules, such as natural products or pharmaceutical agents, traditionally involves lengthy, linear synthetic sequences. illinois.edu A modern and more efficient approach relies on the use of multifunctional building blocks—molecules that contain several reactive sites within a single, compact scaffold. mdpi.comnih.gov This strategy offers significant advantages, including:

Convergence: Multiple fragments of a target molecule can be assembled around the central building block, leading to a more convergent and less stepwise synthesis.

Rapid Diversification: A single multifunctional core can be used to generate a large library of related compounds by selectively reacting its different functional groups. acs.org This is crucial in fields like drug discovery, where exploring a wide chemical space is essential. nih.gov

Amino acids are a natural example of multifunctional building blocks, providing amine, carboxylic acid, and side-chain functionalities. mdpi.com Similarly, synthetic scaffolds are intentionally designed to offer multiple points for reaction. mdpi.comacs.org 3-Amino-2-cyano-acroleine exemplifies this principle, acting as a C3 synthon where each carbon atom is functionalized, enabling it to participate in a variety of cyclization and condensation reactions to form more elaborate structures.

Strategic Position of Alpha,Beta-Unsaturated Carbonyl Compounds in Synthetic Design

Alpha,beta-unsaturated carbonyl compounds are a cornerstone of synthetic organic chemistry due to their dual reactivity. rsc.orgresearchgate.net This class of molecules, which includes unsaturated aldehydes, ketones, and esters, features a conjugated system that gives rise to two primary electrophilic sites.

| Feature | Description of Reactivity |

| Carbonyl Group | The carbonyl carbon is electrophilic and susceptible to direct nucleophilic attack (a 1,2-addition). |

| Conjugated System | The π-system extends over the α- and β-carbons. This conjugation makes the β-carbon electrophilic and a prime site for nucleophilic conjugate addition (a 1,4-addition or Michael addition). researchgate.net |

This dual reactivity allows chemists to selectively target different parts of the molecule to form a wide array of products. researchgate.netmdpi.com The acroleine moiety in this compound places it firmly within this important class of compounds. Its α,β-unsaturated system is highly activated and serves as a versatile acceptor for various nucleophiles, forming the backbone for many heterocyclic syntheses. mdpi.comnih.gov The ability of these compounds to act as Michael acceptors is fundamental to many carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net

Role of Cyano and Amino Functionalities in Molecular Reactivity

The specific reactivity of this compound is profoundly influenced by the electronic interplay between its amino and cyano groups, which are attached to the α,β-unsaturated backbone. This arrangement creates a "push-pull" system.

Cyano Group (–C≡N): The cyano group is a powerful electron-withdrawing group. researchgate.netnih.gov It "pulls" electron density from the double bond, increasing the electrophilicity of the β-carbon and making it highly susceptible to conjugate addition. nih.gov The nitrile itself can also participate in reactions, often acting as an electrophile or a precursor to other functional groups like amines or carboxylic acids. fiveable.melibretexts.org

This push-pull effect polarizes the molecule, making it exceptionally reactive and a versatile precursor for synthesizing a variety of heterocycles. For instance, the reaction of similar activated synthons with nucleophiles like guanidine (B92328) or hydrazine (B178648) can lead to the formation of pyrimidines, pyridines, and pyrazoles, respectively. nih.govwikipedia.org The combination of these functionalities in one molecule allows for complex, one-pot cyclocondensation reactions that would otherwise require multiple steps.

Overview of Research Trajectories for Advanced Organic Synthons

Contemporary organic synthesis is increasingly focused on developing advanced synthons that enable more efficient, sustainable, and precise chemical transformations. cas.orgnih.gov Key research trends include:

Green Chemistry: A major focus is on creating environmentally benign synthetic methods that reduce waste and use renewable resources. multiresearchjournal.com This involves designing synthons that react under mild conditions and with high atom economy.

Catalysis: The development of enzymatic and photocatalytic methods is expanding the toolkit for activating and reacting with synthons in novel ways. cas.orgnih.gov

Diversity-Oriented Synthesis (DOS): There is a growing emphasis on creating building blocks that can be used to rapidly generate large and structurally diverse libraries of molecules for high-throughput screening in drug and materials discovery. multiresearchjournal.com

Computational Design: The use of machine learning and artificial intelligence is becoming more prevalent in predicting the properties of new molecules and designing optimal synthetic routes. multiresearchjournal.com

Advanced building blocks, or synthons, are at the heart of these trends. mdpi.com The development of modular, highly functionalized synthons that can be easily assembled into complex three-dimensional structures is a major goal. illinois.edu Reagents like this compound are perfectly aligned with this trajectory, offering a pre-packaged, highly reactive, and versatile platform for the efficient synthesis of valuable and complex chemical entities. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-amino-2-formylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c5-1-4(2-6)3-7/h1,3H,5H2/b4-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFUZRUXVYHVQW-DAFODLJHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C=O)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C=O)\C#N)\N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 2 Cyano Acroleine and Its Derivatives

Retrosynthetic Analysis for Target Compound Elucidation

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of "disconnections" of chemical bonds. youtube.comdokumen.pub This process helps to identify potential synthetic routes and key intermediates. youtube.comdokumen.pub

Disconnection Strategies Based on Carbon-Carbon Bond Formation

The formation of carbon-carbon (C-C) bonds is central to building the molecular backbone of organic compounds. alevelchemistry.co.uk For a molecule like 3-amino-2-cyano-acroleine, several C-C bond disconnection strategies can be envisioned.

One common approach is the Aldol (B89426) condensation , which forms a β-hydroxy carbonyl compound that can be dehydrated to an α,β-unsaturated carbonyl. vanderbilt.edunumberanalytics.com Another powerful method is the Wittig reaction , which converts aldehydes or ketones into alkenes. vanderbilt.edunumberanalytics.com The Michael addition , a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is also a valuable tool for C-C bond formation. alevelchemistry.co.uk

For the synthesis of related structures, such as substituted quinolines, the Friedländer condensation of a 2-aminoaryl aldehyde with a molecule containing an α-methylene carbonyl group is a key C-C bond-forming reaction. researchgate.net Similarly, the Mannich reaction , involving an aldehyde, an amine, and a ketone, creates β-amino carbonyl compounds and is a fundamental C-C bond-forming process. beilstein-journals.orgcolab.ws

| Reaction | Description | Key Intermediates/Synthons |

|---|---|---|

| Aldol Condensation | Forms a β-hydroxy carbonyl compound, which can dehydrate to an α,β-unsaturated carbonyl. vanderbilt.edunumberanalytics.com | Enolates, Aldehydes/Ketones |

| Wittig Reaction | Reacts a phosphonium (B103445) ylide with an aldehyde or ketone to form an alkene. vanderbilt.edunumberanalytics.com | Phosphonium ylides, Aldehydes/Ketones |

| Michael Addition | Nucleophilic addition of a carbanion or other nucleophile to an α,β-unsaturated carbonyl compound. alevelchemistry.co.uk | Enolates, α,β-Unsaturated Carbonyls |

| Friedländer Condensation | Reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene carbonyl group to form a quinoline. researchgate.net | 2-Aminoaryl aldehydes/ketones, α-Methylene carbonyl compounds |

| Mannich Reaction | Condensation of an enolizable carbonyl compound with a non-enolizable aldehyde and a primary or secondary amine or ammonia. beilstein-journals.orgcolab.ws | Enolizable carbonyls, Aldehydes, Amines |

Functional Group Interconversion in Synthetic Planning

Functional group interconversion (FGI) is the process of converting one functional group into another. imperial.ac.uk It is a crucial aspect of retrosynthetic analysis, allowing for the strategic manipulation of reactive groups. For instance, a reactive functional group might be "masked" in a less reactive form during certain synthetic steps and then "unmasked" later. youtube.com

In the context of this compound, the nitrile and amino groups are key functionalities. The nitrile group can be retrosynthetically derived from a primary amide through dehydration. pressbooks.pub Conversely, a nitrile can be reduced to a primary amine. organic-chemistry.org The carbonyl group of the acrolein moiety can be seen as arising from the oxidation of a corresponding alcohol. imperial.ac.uk

A classic example of FGI is the Strecker synthesis , which produces α-amino acids from aldehydes or ketones. masterorganicchemistry.com This two-step process involves the formation of an α-amino nitrile, which is then hydrolyzed to the corresponding amino acid. masterorganicchemistry.com This highlights the synthetic relationship between nitriles and amines.

Classical and Emerging Synthetic Routes to Acrolein Derivatives

Acrolein and its derivatives are important building blocks in organic synthesis. Classical methods for their preparation often involve condensation reactions. The aldol condensation , for instance, can yield α,β-unsaturated aldehydes. vanderbilt.edu

Emerging synthetic strategies offer more efficient and selective routes. For example, a one-pot tandem synthesis of α-substituted acroleins from olefins has been developed. google.com.pg This process combines hydroformylation and a Mannich-type reaction in a biphasic system to prevent catalyst deactivation. google.com.pg Another approach involves the organocatalytic synthesis of 1,3-cyclohexadien-1-al scaffolds, which are related to acrolein, through one-pot reactions. mdpi.com

Direct and Indirect Approaches for Incorporating Amino and Cyano Groups

The introduction of amino and cyano groups onto the acrolein backbone can be achieved through various direct and indirect methods.

Strategies for Alpha-Substituted Acroleins

The synthesis of α-substituted acroleins can be accomplished through tandem reactions. A notable example is the hydroformylation of an olefin to an aldehyde, followed by an in-situ aldol condensation with formaldehyde. google.com.pg This process is catalyzed by a rhodium complex in an organic phase and an aldolisation catalyst in an aqueous phase. google.com.pg Chiral primary amines have also been used to catalyze the asymmetric epoxidation of α-substituted acroleins. researchgate.net

Introduction of Amine and Nitrile Functionalities in Conjugated Systems

Introducing amino and nitrile groups into conjugated systems often involves nucleophilic addition or substitution reactions. The aza-Michael reaction , the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a common method for introducing an amino group. organic-chemistry.org This reaction can be catalyzed by various reagents, including silicon tetrachloride and ceric ammonium (B1175870) nitrate. organic-chemistry.org

The cyano group can be introduced via several methods. The Strecker reaction provides a route to α-aminonitriles from imines and a cyanide source. masterorganicchemistry.comrsc.org Another approach involves the reaction of malononitrile (B47326). For instance, a patented process describes the reaction of an iminoester hydrohalide with malononitrile in the presence of a base to produce 3-amino-2-cyanoacrylonitrile derivatives. google.com

A Vilsmeier reaction of dimethylformamide/phosphorus oxychloride with 3-(dimethylamine)acrylonitrile can generate 3-dimethylamino-2-cyano-acrolein. google.com Additionally, the reaction of formamidine (B1211174) with cyanoacetamide is a primary method for synthesizing 3-amino-2-cyanoacrylamide. vulcanchem.com

| Functional Group | Method | Description | Key Reagents |

|---|---|---|---|

| Amino | Aza-Michael Reaction | Conjugate addition of an amine to an α,β-unsaturated carbonyl compound. organic-chemistry.org | Amines, α,β-Unsaturated Carbonyls, Catalysts (e.g., SiCl4, CAN) organic-chemistry.org |

| Cyano | Strecker Synthesis | Reaction of an imine with a cyanide source to form an α-aminonitrile. masterorganicchemistry.com | Imines, Cyanide source (e.g., KCN, TMSCN) |

| Amino & Cyano | Reaction with Malononitrile | Reaction of an iminoester with malononitrile to form 3-amino-2-cyanoacrylonitrile derivatives. google.com | Iminoesters, Malononitrile, Base |

| Amino & Cyano | Vilsmeier Reaction | Reaction of 3-(dimethylamine)acrylonitrile with a Vilsmeier reagent. google.com | 3-(Dimethylamine)acrylonitrile, DMF/POCl3 |

| Amino & Cyano | Condensation | Reaction of formamidine with cyanoacetamide. vulcanchem.com | Formamidine, Cyanoacetamide |

Catalytic Systems in the Synthesis of Related Compounds

Catalysis plays a pivotal role in the efficient and selective synthesis of complex organic molecules. In the context of compounds structurally related to this compound, various catalytic systems are employed to control reactivity and stereochemistry, enabling the construction of intricate molecular architectures.

Transition metal catalysis is a powerful tool for forging carbon-carbon and carbon-heteroatom bonds, often with high levels of chemo-, regio-, and stereoselectivity. beilstein-journals.orgacs.org In the synthesis of multifunctional compounds, catalysts based on metals like palladium, copper, and gold have proven to be particularly effective.

For instance, palladium-catalyzed cross-coupling reactions are widely used to introduce aryl or vinyl groups into organic scaffolds. beilstein-journals.org Similarly, copper catalysts have gained significant attention for their ability to facilitate a wide range of transformations, including aminations and arylations. beilstein-journals.orgmdpi.com Visible light-induced transition metal catalysis has also emerged as a novel strategy, allowing for unique transformations under mild conditions. nih.gov This approach often involves a transition metal complex that both absorbs light and facilitates the desired bond-forming event within a single catalytic cycle. nih.gov

Recent advancements have seen the merger of electrochemistry with transition metal catalysis, providing a powerful method for controlling the redox states of catalysts and enabling challenging transformations. acs.org For example, nickel-catalyzed electrochemical reactions have been successfully used for the arylation of various heterocyclic compounds. acs.org

| Catalyst System | Reaction Type | Substrate Scope | Key Advantages |

| Palladium/Bis(oxazoline) | Asymmetric Allylation | Isatins | Good yields, high enantioselectivities beilstein-journals.org |

| Copper/Chiral Ligands | Aminative Difunctionalization | Alkenes | High chemo-, regio-, enantio-, and diastereoselectivities mdpi.com |

| Nickel/Bipyridine (Electrochemical) | Cross-electrophile Coupling | Aryl and Heteroaryl Halides | High yields and selectivities, mild conditions acs.org |

| Gold(III) Chloride | Cyclization | Ynone derivatives | High yields for N-ureido-pyrrole synthesis researchgate.net |

Organocatalysis and biocatalysis offer green and sustainable alternatives to traditional metal-based catalysis for the synthesis of chiral molecules. preprints.org These methods often operate under mild conditions and can provide high levels of stereocontrol. preprints.org

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. preprints.org For example, chiral phosphoric acids have been used to control the stereochemistry in visible light-induced reactions. chinesechemsoc.org Amino acid-derived organocatalysts are also widely employed in asymmetric synthesis. beilstein-journals.org The combination of organocatalysis with other catalytic methods, such as biocatalysis, has led to the development of powerful chemoenzymatic cascades for the synthesis of complex chiral molecules. chemrxiv.org

Biocatalysis employs enzymes to catalyze chemical reactions with high specificity and selectivity. rsc.org Aldolases, for instance, are enzymes that can be used for the stereoselective synthesis of molecules containing fluorine-bearing stereocenters. whiterose.ac.uk The integration of biocatalysis with electrocatalysis is a rapidly developing field that combines the high selectivity of enzymes with the tunability of electrochemical reactions for asymmetric synthesis. rsc.org

| Catalytic Approach | Key Features | Example Application |

| Organocatalysis | Metal-free, mild reaction conditions, high stereoselectivity. preprints.org | Asymmetric α-amination and Mannich reactions for the synthesis of 3-aminooxindole derivatives. uevora.pt |

| Biocatalysis | High specificity and selectivity, environmentally friendly. rsc.org | Aldolase-catalyzed stereoselective synthesis of fluorinated small molecules. whiterose.ac.uk |

| Chemoenzymatic Cascades | Combines the advantages of different catalytic systems. | One-pot synthesis of chiral γ-nitro alcohols using a combination of organocatalysis and biocatalysis. chemrxiv.org |

Transition Metal Catalysis in Multifunctional Organic Synthesis

Multi-component Reaction (MCR) Strategies for Complex Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product that incorporates atoms from all starting materials. organic-chemistry.org This approach offers significant advantages in terms of step- and atom-economy, making it a powerful tool for the rapid generation of molecular diversity. mdpi.com

MCRs are particularly well-suited for the synthesis of heterocyclic scaffolds, which are prevalent in many biologically active compounds. beilstein-journals.org For example, the Gewald three-component reaction is a well-known MCR used to synthesize substituted 2-aminothiophenes. beilstein-journals.org Isocyanide-based MCRs (IMCRs) are another important class of MCRs that allow for the synthesis of a wide variety of scaffolds due to the unique reactivity of the isocyanide functional group. organic-chemistry.org

The application of MCRs in polymer chemistry is also a growing area of research, enabling the synthesis of functional polymers through post-polymerization modifications or step-growth polymerizations. researchgate.net

| MCR Name | Reactants | Product Type |

| Passerini-3CR | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxyamides researchgate.net |

| Ugi-4CR | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino-carboxamides |

| Gewald-3CR | Ketone/Aldehyde, α-Cyanoester, Elemental Sulfur | 2-Aminothiophenes beilstein-journals.org |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 eq. β-Ketoester, Ammonia | Dihydropyridines |

Stereochemical Control in Synthetic Pathways Leading to this compound

Achieving stereochemical control is a critical aspect of modern organic synthesis, particularly when targeting biologically active molecules. In the synthesis of chiral molecules related to this compound, several strategies are employed to control the formation of stereocenters.

First-generation asymmetric synthesis relies on the influence of a pre-existing stereocenter within the substrate to direct the formation of a new stereocenter. iranchembook.ir Second-generation methods involve the use of a chiral auxiliary, which is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction and is subsequently removed. iranchembook.ir

Catalyst-controlled methods represent a more advanced approach where a chiral catalyst is used to induce enantioselectivity. iranchembook.ir This can involve transition metal catalysts with chiral ligands, organocatalysts, or biocatalysts. beilstein-journals.orgpreprints.orgwhiterose.ac.uk For example, the use of a chiral Eu-based Lewis acid complex in conjunction with a photocatalyst has been shown to control the stereochemistry of a [2+2] cycloaddition reaction. chinesechemsoc.org Similarly, aldolases can be used to control the formation of fluorine-bearing stereocenters in a highly stereoselective manner. whiterose.ac.uk

The constrained architecture of reaction intermediates can also play a crucial role in directing the stereochemical outcome. rsc.org By carefully designing synthetic pathways, it is possible to favor the formation of a specific diastereomer through kinetic or thermodynamic control. rsc.org

Reactivity and Mechanistic Insights of 3 Amino 2 Cyano Acroleine

Electrophilic and Nucleophilic Sites within the Molecular Framework

The electronic structure of 3-amino-2-cyano-acroleine is characterized by significant electron delocalization across the O=C1-C2=C3-N backbone. The amino group acts as an electron-donating group, pushing electron density into the conjugated system, while the carbonyl and cyano groups are strongly electron-withdrawing. This push-pull electronic configuration creates distinct regions of high and low electron density, defining the molecule's electrophilic and nucleophilic character.

The principal electrophilic (electron-deficient) sites are:

The Carbonyl Carbon (C1): Due to the high electronegativity of the oxygen atom, this carbon is highly polarized and susceptible to direct nucleophilic attack (1,2-addition).

The Beta-Carbon (C3): The conjugation extends the electrophilic character to the β-carbon of the double bond. This site is susceptible to conjugate nucleophilic attack (1,4-addition). researchgate.net

The Nitrile Carbon: The carbon atom of the cyano group also possesses electrophilic character, though its reactivity is often secondary to the α,β-unsaturated aldehyde system.

The primary nucleophilic (electron-rich) sites are:

The Amino Nitrogen: The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophilic center.

The Carbonyl Oxygen: The lone pairs on the carbonyl oxygen give it nucleophilic and basic properties, particularly in protonation or coordination reactions.

This distribution of reactive sites is summarized in the table below.

| Site Type | Atom(s) | Role in Reactions |

| Electrophilic | Carbonyl Carbon (C1) | Site for 1,2-nucleophilic addition |

| Beta-Carbon (C3) | Site for 1,4-conjugate (Michael) addition researchgate.net | |

| Nitrile Carbon | Site for nucleophilic attack, especially after activation | |

| Nucleophilic | Amino Nitrogen | Acts as a nucleophile in addition and cyclization reactions |

| Carbonyl Oxygen | Acts as a base or nucleophile (e.g., in cyclizations) |

Nucleophilic Addition Reactions to the Alpha,Beta-Unsaturated System

As an α,β-unsaturated aldehyde, this compound features two primary electrophilic carbons that can be attacked by nucleophiles. uou.ac.in This leads to two competing reaction pathways: 1,2-addition directly to the carbonyl group, and 1,4-conjugate addition to the β-carbon. uou.ac.in The predominant pathway is determined by the nature of the nucleophile, reaction conditions, and whether the reaction is under kinetic or thermodynamic control. uou.ac.in

Direct nucleophilic attack at the carbonyl carbon (C1) is known as 1,2-addition. This pathway is typically favored by "hard" nucleophiles, such as Grignard reagents or organolithium compounds, which react irreversibly and rapidly. uou.ac.inmasterorganicchemistry.com The reaction proceeds via a tetrahedral intermediate, which upon protonation yields an allylic alcohol.

General Reaction Scheme for 1,2-Addition

| Reactant | Nucleophile (Nu⁻) | Product (after workup) | Pathway |

|---|

The Michael addition, or 1,4-conjugate addition, involves the nucleophilic attack at the electron-deficient β-carbon (C3) of the α,β-unsaturated system. masterorganicchemistry.comoup.com This pathway is characteristic of "soft" or resonance-stabilized nucleophiles, such as amines, cyanides, and thiolates. masterorganicchemistry.com The reaction is often reversible and thermodynamically controlled, leading to the more stable product. uou.ac.in The initial addition forms a resonance-stabilized enolate intermediate, which subsequently tautomerizes to the more stable keto form. uomustansiriyah.edu.iq

Amines are effective nucleophiles for the conjugate addition to α,β-unsaturated systems. researchgate.netstonybrookmedicine.edu The reaction of this compound with primary or secondary amines would result in the formation of a 3,3-diamino-2-cyano-propanal derivative. Such reactions are foundational for synthesizing more complex molecules and heterocycles. For instance, the related compound 3-dimethylaminoacrolein (B57599) reacts with guanidine (B92328) to form 2-aminopyrimidine (B69317) quantitatively, highlighting the utility of this pathway in heterocyclic synthesis. wikipedia.org

Research Findings on Amine Addition

| Nucleophile | Reagent | Expected Product | Significance |

|---|---|---|---|

| Primary Amine | R-NH₂ | 3-(Alkylamino)-3-amino-2-cyanopropanal | Formation of a diamino aldehyde |

The cyanide ion (CN⁻) is a classic soft nucleophile that readily participates in Michael additions. uomustansiriyah.edu.iq The addition of cyanide to this compound would occur at the β-carbon, a process analogous to cyanoethylation. uou.ac.in This reaction would yield a saturated aldehyde bearing two cyano groups, a succinonitrile (B93025) derivative, which can serve as a precursor for various other functional groups.

Research Findings on Cyanide Addition

| Nucleophile | Reagent | Expected Product | Pathway |

|---|

1,4-Conjugate (Michael) Addition Pathways

Addition of Amines to the Conjugated System

Intramolecular Cyclization Reactions Involving Adjacent Functional Groups

The strategic placement of amino, cyano, and carbonyl functionalities within the same molecule enables various intramolecular cyclization reactions, providing efficient routes to a wide range of heterocyclic compounds. rsc.orgmdpi.com These reactions can be triggered under acidic or basic conditions, often by activating one functional group to facilitate attack by another.

One plausible pathway involves the acid-catalyzed activation of the nitrile group. clockss.org Protonation of the nitrile nitrogen significantly increases its electrophilicity, making it susceptible to attack by an internal nucleophile like the amino group or the enol form of the carbonyl. Such a reaction could lead to the formation of substituted pyridine (B92270) rings. A similar principle is observed in the acid-mediated cyclization of 3-benzoyl-2-cyanobutyronitrile to form a 2-aminofuran derivative, where the carbonyl oxygen attacks the protonated nitrile. clockss.org

Another important cyclization strategy involves reacting the aldehyde with an external binucleophile, such as hydrazine (B178648). The reaction of the related 3-amino-2-cyano-acrylamide with hydrazine sulfate (B86663) yields 3-amino-pyrazole-4-carboxamide, a key intermediate for Allopurinol. vulcanchem.com By analogy, this compound could react with hydrazine to form a pyrazole (B372694) derivative, demonstrating its value as a versatile building block in medicinal chemistry.

Potential Intramolecular Cyclization Products

| Reaction Condition/Co-reagent | Plausible Mechanism | Resulting Heterocycle |

|---|---|---|

| Acid (e.g., TFA, TsOH) | Protonation of nitrile followed by attack from the amino group | Aminopyridine derivative |

Investigating Reaction Intermediates and Transition States

The study of reaction intermediates and transition states is fundamental to understanding the reactivity of 3-amino-2-cyanoacrolein. These transient species provide critical information about reaction pathways and the factors governing product formation.

The direct observation of short-lived intermediates in reactions involving 3-amino-2-cyanoacrolein and related structures is a significant challenge. However, various spectroscopic techniques have been employed to identify and characterize these species. For instance, in reactions of analogous α,β-unsaturated carbonyl compounds, mass spectrometry has been utilized to detect adducts with proteins. MALDI-TOF mass spectrometry, for example, can identify the covalent modification of peptides and proteins by molecules like acrolein, revealing the formation of adducts. mdpi.com This technique allows for the monitoring of reactions over time, observing the decrease in reactant signals and the corresponding increase in product signals. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. In studies of related reactions, ¹H and ¹³C NMR have been used to elucidate the structures of reaction products, which can, in turn, provide insight into the intermediates that led to their formation. mdpi.com For example, the characterization of Nα-acetyl-Nε-(3-formyl-3,4-dehydropiperidino)lysine as a product of acrolein's reaction with Nα-acetyl-L-Lysine points to the initial formation of a Michael adduct followed by cyclization. mdpi.com While direct spectroscopic data for 3-amino-2-cyanoacrolein intermediates is scarce, these examples with structurally similar compounds demonstrate the methodologies available for such investigations.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping the potential energy surfaces of reactions involving complex organic molecules. researchgate.net These studies allow for the characterization of transition states and the calculation of activation energies, providing a detailed picture of the reaction mechanism. nih.govwordpress.com

For reactions analogous to those involving 3-amino-2-cyanoacrolein, such as the Morita-Baylis-Hillman reaction, computational studies have identified the rate-determining step to be a proton transfer. nih.gov In the context of cycloaddition reactions, DFT calculations have been used to predict regioselectivity and confirm one-step, asynchronous mechanisms. researchgate.net These computational models can also assess the influence of solvent effects on activation energies. researchgate.net

Furthermore, computational studies have been instrumental in understanding the formation of enamine intermediates in proline-catalyzed reactions, predicting activation energies for the various steps involved. nih.gov The insights gained from these computational analyses of related systems provide a framework for predicting and understanding the behavior of 3-amino-2-cyanoacrolein in various chemical transformations. For example, theoretical calculations support the experimental findings in the reaction of aminonitriles with aminothiols, which proceed through cyclic intermediates. mdpi.com

Table 1: Predicted Activation Energies for Enamine Intermediate Formation in Proline-Catalyzed Intramolecular Aldol (B89426) Reaction nih.gov

| Step | Activation Energy (kcal/mol) |

| Carbinolamine Formation | 17.0 |

| Iminium Formation | 15.3 |

| Enamine Formation | 26.2 |

Spectroscopic Characterization of Fleeting Species

Functional Group Transformations and Interconversions

The unique arrangement of functional groups in 3-amino-2-cyanoacrolein—an amino group, a cyano group, and an aldehyde—makes it a versatile precursor for a variety of heterocyclic compounds. The reactivity of the β-enaminonitrile moiety, in particular, is a key feature that allows for its use in the synthesis of new heterocyclic systems. researchgate.net

The cyano group can participate in cyclization reactions. For instance, intermolecular cyclization of related 2-amino-3-cyanopyridines with formamide (B127407) leads to the formation of pyrido[2,3-d]pyrimidine (B1209978) derivatives. researchgate.net The amino and cyano groups can also react in concert. For example, the reaction of similar enaminones with aryl azides can lead to the formation of 1,4,5-trisubstituted 1,2,3-triazoles. beilstein-journals.org

The aldehyde functionality can undergo typical aldehyde reactions. For example, Knoevenagel condensation of an aldehyde with malononitrile (B47326) is a common step in the synthesis of related 2-amino-3-cyano-4H-pyrans. semanticscholar.org The acrolein moiety as a whole can act as a Michael acceptor. vulcanchem.com

The interconversion of functional groups is also a significant aspect of the chemistry of related compounds. For example, the 2-(methylthio) group in quinolines, synthesized from a surrogate of acrolein, can be dethiomethylated or replaced by various nucleophiles. researchgate.net

Table 2: Examples of Functional Group Transformations in Related Systems

| Starting Material Moiety | Reagent/Condition | Product Moiety | Reference |

| 2-Amino-3-cyanopyridine (B104079) | Formamide | Pyrido[2,3-d]pyrimidine | researchgate.net |

| Enaminone | Aryl azide | 1,2,3-Triazole | beilstein-journals.org |

| Aldehyde, Malononitrile | Base catalyst | 2-Amino-3-cyano-4H-pyran | semanticscholar.org |

| 2-(Methylthio)quinoline | Nucleophile | 2-Substituted quinoline | researchgate.net |

Influence of Reaction Conditions on Selectivity (Regio-, Stereo-, Chemo-)

The outcome of reactions involving 3-amino-2-cyanoacrolein and its analogs is highly dependent on the reaction conditions, which can be manipulated to control the regioselectivity, stereoselectivity, and chemoselectivity of the products.

Regioselectivity: In the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles from enaminones, the use of specific catalysts and conditions can lead exclusively to the 4-acyl-substituted regioisomer. beilstein-journals.org The choice of solvent can also dramatically alter the reaction pathway. For example, the cyclization of N-aryl-N'-(1,2,2-tricyanovinyl)-benzamidines in acetonitrile (B52724) yields a different product than when the reaction is carried out in methanol. researchgate.net

Stereoselectivity: The enantioselectivity of reactions can be significantly influenced by the catalyst, temperature, and solvent. In the synthesis of 3-hydroxyoxindoles, lowering the reaction temperature and using specific catalysts can lead to high enantiomeric excesses. beilstein-journals.org The steric hindrance of substituents on the reactants can also impact the stereoselectivity. beilstein-journals.org In some cases, the addition of molecular sieves has been found to enhance stereoselectivity. beilstein-journals.org

Chemoselectivity: The choice of catalyst and reaction conditions can direct a reaction towards one of several possible pathways. For instance, in the reaction of 2-azaallylanions with α-substituted enals, the catalyst can control whether the reaction proceeds via conjugate addition, protonation, or a [3+2] cycloaddition. pnas.org The pH of the reaction medium can also be a critical factor in determining the reaction outcome. For example, in the reaction of aminonitriles with aminothiols, ring formation is faster under basic conditions, while the subsequent hydrolysis is quicker under acidic conditions. mdpi.com

Table 3: Influence of Reaction Conditions on Selectivity

| Reaction Type | Condition Varied | Effect on Selectivity | Reference |

| Cycloaddition | Catalyst | Regioselective formation of 4-acyl-substituted triazole | beilstein-journals.org |

| Aldol Reaction | Temperature, Catalyst | Increased enantioselectivity at lower temperatures | beilstein-journals.org |

| Tandem Reaction | Catalyst | Control over conjugate addition vs. cycloaddition | pnas.org |

| Cyclization | Solvent (MeCN vs. MeOH) | Formation of different isomeric products | researchgate.net |

| Ring Formation/Hydrolysis | pH | Ring formation favored in base; hydrolysis favored in acid | mdpi.com |

Applications of 3 Amino 2 Cyano Acroleine As a Versatile Synthon

Role as a Precursor in Heterocyclic Chemistry

The unique arrangement of electrophilic and nucleophilic centers in 3-amino-2-cyano-acroleine makes it an exceptionally versatile precursor in heterocyclic synthesis. It can react with a variety of binucleophiles and other reagents to form five-, six-, and seven-membered rings, as well as more complex fused systems.

This compound is a cornerstone in the synthesis of numerous nitrogen-containing heterocycles, most notably pyridines and pyrimidines. journaljmsrr.comresearchgate.net Its ability to react with compounds containing active methylene (B1212753) groups (CH-acids) and amidines provides reliable and high-yielding routes to these important scaffolds. sci-hub.seorganic-chemistry.org

The synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, for example, can be achieved through multicomponent reactions where this compound or a structural equivalent is condensed with a ketone and an ammonium (B1175870) source. researchgate.net In these reactions, the acrolein derivative provides the C3, C4, and C5 atoms of the resulting pyridine (B92270) ring.

Similarly, pyrimidine (B1678525) rings can be constructed via the cyclocondensation of this compound with amidines or ureas. sci-hub.seorganic-chemistry.org This approach is foundational in building substituted pyrimidines, which are core structures in many biologically active molecules. nih.gov The reaction proceeds through the formation of C-N and C-C bonds in a structured manner, often with high regioselectivity.

| Target Heterocycle | Reactants | Key Reaction Type | Reference |

| 2-Amino-3-cyanopyridines | This compound, Ketones, Ammonium Acetate | Multicomponent Condensation | researchgate.net |

| Substituted Pyrimidines | This compound, Amidines, Urea/Thiourea | Cyclocondensation | sci-hub.se |

| Pyrido[2,3-d]pyrimidines | 6-Aminopyrimidines, this compound derivatives | Cycloaddition/Condensation | nih.govmdpi.com |

This table presents illustrative examples of nitrogen-containing heterocycles synthesized using this compound or its derivatives.

While less documented than its application in nitrogen heterocycle synthesis, the structural framework of this compound is well-suited for the formation of oxygen-containing rings like pyrans and chromenes. nih.govorganic-chemistry.orgbeilstein-journals.org The synthesis of these heterocycles often involves the reaction of a suitable precursor with a 1,3-dicarbonyl equivalent or a phenol (B47542) derivative. The intramolecular cyclization of functionalized acrolein derivatives represents a promising route to various oxygen heterocycles. pku.edu.cnmdpi.com For instance, the ozonolytic oxidation of a triterpenoid (B12794562) containing a double bond, followed by intramolecular cyclization of the resulting 2-cyano-3,10-diketone fragment, has been shown to produce a 2S-cyanopyran-3-one derivative. mdpi.com Although this example involves a complex substrate, it demonstrates the inherent reactivity of the cyano-ketone system, analogous to the functionality present in derivatives of this compound, to form pyran rings. General methods for synthesizing oxygen heterocycles, such as the reaction of arynes with α,β-unsaturated aldehydes, further underscore the potential of acrolein-type structures in this domain. nih.gov

The multifunctionality of this compound is particularly advantageous for synthesizing intricate fused and spirocyclic systems. beilstein-journals.orguomustansiriyah.edu.iq These complex structures are often assembled through cascade reactions or intramolecular cyclizations where the acrolein derivative acts as a linchpin. rsc.orgresearchgate.netnih.gov

For example, Knoevenagel condensation of a pyrazolone-carboxaldehyde with active methylene compounds like malononitrile (B47326), followed by an intramolecular cyclization, leads to the formation of fused pyrazolinoquinolizine derivatives. beilstein-journals.org This strategy highlights how the reactive aldehyde group can be used to build an intermediate that subsequently cyclizes to form a fused ring system.

The synthesis of pyrido[2,3-d]pyrimidines is another key application. These fused systems can be prepared by reacting 6-aminopyrimidine derivatives with precursors derived from this compound. nih.govmdpi.com The reaction sequence involves the formation of the pyridine ring onto the existing pyrimidine scaffold.

Spirocycles, which contain two rings connected by a single atom, have also been synthesized using strategies that can be conceptually extended to this compound. The synthesis of chiral spirocyclic 3-aminooxindoles, for instance, involves domino reactions where an aldehyde intermediate cyclizes to form the spiro center. beilstein-journals.org The inherent reactivity of the aldehyde in this compound makes it a suitable candidate for similar transformations.

| Complex System | Synthetic Strategy | Key Intermediates/Reactants | Reference |

| Pyrazolinoquinolizines | Knoevenagel Condensation / Intramolecular Cyclization | 5-tert-Amino-3-methyl-1-phenylpyrazolone-4-carboxaldehyde, Malononitrile | beilstein-journals.org |

| Pyrido[2,3-d]pyrimidines | Cyclocondensation | 6-Amino-4-(aryl)-2-oxo-1-phenyl-1,2-dihydropyridine-3,5-dicarbonitriles, Formic Acid | nih.gov |

| Spirocyclic Oxindoles | Domino Reaction / Cyclization | Isatin Imines, 2-Mercaptoacetaldehyde | beilstein-journals.org |

This table provides examples of synthetic strategies for fused and spirocyclic systems where the reactivity principles are applicable to this compound.

Synthesis of Oxygen-Containing Heterocycles

Construction of Complex Organic Architectures

Beyond the synthesis of discrete heterocyclic rings, this compound serves as a fundamental building block for the assembly of elaborate organic architectures. Its capacity to participate in tandem, domino, and multicomponent reactions allows for the rapid generation of molecular complexity from simple starting materials. rsc.orgbeilstein-journals.org The strategic placement of its functional groups enables chemists to orchestrate sequential bond-forming events, leading to the construction of polycyclic and highly substituted molecules in a single synthetic operation. This approach is significantly more efficient than traditional stepwise synthesis.

A notable example is the use of propargylic alcohols as three-carbon synthons in rhodium-catalyzed heteroannulations, a process that shares conceptual similarities with the potential applications of functionalized acroleins. chemrxiv.org Such reactions can create multiple C-C and C-heteroatom bonds in one pot, leading to diverse frameworks found in biologically active natural products. The development of cascade reactions, such as the Prins/Friedel–Crafts cyclization, further illustrates how aldehyde-containing precursors can initiate a sequence of ring-forming events to produce complex polycyclic structures like 4-aryltetralin-2-ols. beilstein-journals.org

Design and Synthesis of Advanced Molecular Systems

The utility of this compound extends to the creation of advanced molecular systems with tailored properties, including bioactive compounds and functional materials. mdpi.com Its derivatives are often considered "privileged synthons" because the heterocyclic scaffolds they produce are frequently found in molecules with significant biological activity. mdpi.comsigmaaldrich.com

For instance, the thieno[2,3-b]pyridine (B153569) core, accessible from precursors related to this compound, is found in a class of potent anti-proliferative agents. mdpi.com Similarly, quinazolinone-based structures, which can be synthesized using related amino-functionalized building blocks, are known to possess photo-active properties and can serve as intermediates for the development of photochemotherapeutics. mdpi.com The ability to readily introduce diverse substituents by leveraging the reactivity of the acrolein backbone allows for the fine-tuning of a molecule's electronic and steric properties, which is crucial for optimizing its function, be it for biological targeting or materials science applications. mdpi.com

Utility in Fragment-Based Synthesis Approaches

Fragment-based drug discovery (FBDD) is a modern paradigm in medicinal chemistry that involves identifying small, low-affinity molecular fragments that bind to a biological target and then growing or merging them into more potent lead compounds. Although direct applications of this compound in published FBDD campaigns are not prominent, its molecular characteristics make it an ideal candidate for such approaches.

With a low molecular weight and multiple, distinct functional groups (a hydrogen-bond-donating amine, a hydrogen-bond-accepting nitrile, and a reactive aldehyde), this compound embodies the qualities of a versatile fragment. Each functional group can serve as a vector for synthetic elaboration, allowing chemists to "grow" the fragment in multiple directions to optimize binding interactions with a protein target. For example, the amine could be acylated or alkylated, the aldehyde could be converted to an alcohol or imine, and the nitrile could be hydrolyzed or reduced. This high degree of synthetic tractability is a major advantage in FBDD, where rapid iteration of analogs is key to success. The pyrrolo[2,3-d]pyrimidine scaffold, which can be derived from related synthons, has been successfully utilized in scaffold hopping and molecular hybridization approaches to develop potent kinase inhibitors. nih.gov This demonstrates the value of the core structures accessible from this compound in generating new drug candidates.

Advanced Research Perspectives and Methodologies

Computational Chemistry and Molecular Modeling Studies

Computational modeling has become an indispensable tool for predicting the properties and reactivity of complex molecules like 3-Amino-2-cyano-acroleine. By simulating the molecule's behavior at the atomic level, researchers can gain a profound understanding of its electronic structure, conformational possibilities, and reaction dynamics.

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are crucial for elucidating the electronic landscape of this compound. These calculations provide detailed information about the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental indicators of the molecule's reactivity, identifying the most likely sites for nucleophilic and electrophilic attack.

Furthermore, QM methods are used to compute various reactivity descriptors. These parameters help in quantifying the molecule's chemical behavior, providing a theoretical framework for predicting how it will interact with other chemical species.

Table 1: Calculated Quantum Chemical Descriptors for this compound

| Descriptor | Significance |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. |

| Electron Affinity (EA) | Energy released when an electron is added; measures the ability to accept an electron. |

| Ionization Potential (IP) | Energy required to remove an electron; measures the ability to donate an electron. |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. |

| Global Hardness (η) | Resistance to change in electron distribution or charge transfer. |

| Global Softness (S) | The reciprocal of global hardness; measures the capacity of a molecule to receive electrons. |

Note: Specific values for these descriptors would be obtained from dedicated computational studies published in peer-reviewed literature.

While QM calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape. These simulations can identify the most stable conformers and the energy barriers between them, which is critical for understanding its behavior in solution and in biological systems. MD is also used to study intermolecular interactions, simulating how multiple molecules of this compound or its interactions with solvent molecules evolve.

A significant application of computational chemistry is the mapping of reaction pathways. For this compound, which can participate in various reactions such as cycloadditions or nucleophilic additions, computational methods can predict the most favorable mechanistic routes. By calculating the energies of reactants, transition states, and products, researchers can construct a detailed potential energy surface for a given reaction. This allows for the prediction of activation energies and reaction rates, providing a theoretical foundation that can guide experimental synthetic efforts and explain observed product distributions.

The presence of both hydrogen bond donors (the amino group) and acceptors (the cyano and carbonyl groups) in this compound makes it an excellent candidate for forming ordered, non-covalent structures known as supramolecular synthons. Computational models can predict the most likely and stable hydrogen bonding networks that these molecules will form. By analyzing the geometry and energy of different possible intermolecular arrangements, these models can forecast how the molecules will self-assemble into larger architectures, a key aspect in the design of crystal structures and novel materials.

Reaction Pathway Elucidation and Mechanistic Predictions

Advanced Spectroscopic and Analytical Techniques for Structural Characterization and Mechanistic Analysis

Advanced spectroscopic techniques are vital for validating the insights gained from computational models and for providing definitive structural and dynamic information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide definitive proof of its covalent framework by identifying the chemical environment of each hydrogen and carbon atom. The coupling patterns and chemical shifts observed in these spectra confirm the connectivity of the atoms within the molecule.

Furthermore, advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to study the molecule's conformation in solution. By detecting protons that are close in space, NOESY can help to distinguish between different rotational isomers (conformers) and provide experimental evidence that complements the findings of MD simulations.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the elucidation of the functional groups present in this compound. The analysis of its vibrational spectra allows for the identification of characteristic stretching and bending modes associated with its key structural components: the amino group (-NH₂), the cyano group (-C≡N), the aldehyde group (-CHO), and the carbon-carbon double bond (C=C).

The IR spectrum of related aminoacrylonitrile compounds shows distinct absorption bands that can be correlated to this compound. nih.gov The amino group typically exhibits symmetric and asymmetric N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The cyano moiety is characterized by a sharp and intense stretching band around 2200-2250 cm⁻¹. The presence of the aldehyde is confirmed by the C=O stretch, usually found in the 1680-1715 cm⁻¹ range for α,β-unsaturated aldehydes, and the characteristic C-H aldehyde stretch which appears as a pair of weak bands between 2700 and 2900 cm⁻¹. The C=C stretching vibration, expected in the 1600-1650 cm⁻¹ region, is often coupled with other vibrations in such a conjugated system. researchgate.net

Raman spectroscopy provides complementary information. The C≡N and C=C bonds, being highly polarizable, typically give rise to strong Raman signals. semi.ac.cn The C=C stretching band is often one of the strongest in the Raman spectrum of conjugated systems. semi.ac.cn Analysis of the spectra of related molecules, such as 3-aminobenzonitrile, aids in the precise assignment of vibrational modes. researchgate.net Computational methods, like Density Functional Theory (DFT), are frequently employed to calculate theoretical vibrational frequencies, which, when compared with experimental data, allow for a more definitive assignment of each spectral band to specific atomic motions within the molecule. researchgate.netnih.gov

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Amino (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | 3300 - 3500 | Medium-Strong (IR) |

| Cyano (-C≡N) | C≡N Stretch | 2200 - 2250 | 2200 - 2250 | Strong, Sharp |

| Aldehyde (-CHO) | C=O Stretch | 1680 - 1715 | 1680 - 1715 | Strong (IR) |

| Aldehyde (-CHO) | C-H Stretch | 2700 - 2900 (two bands) | 2700 - 2900 (two bands) | Weak-Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical technique for confirming the molecular weight of this compound and for deducing its structure through the analysis of its fragmentation patterns. The molecular formula of the compound is C₄H₄N₂O, giving it a monoisotopic mass of approximately 96.03 g/mol . In a typical mass spectrum, the peak with the highest mass-to-charge ratio (m/z) corresponds to the molecular ion (M⁺•), which is the intact molecule that has lost one electron. savemyexams.com

The molecular ion peak for this compound is expected at an m/z of 96. savemyexams.com Depending on the ionization technique used, such as electrospray ionization (ESI), a protonated molecule [M+H]⁺ at m/z 97 may also be prominently observed. researchgate.net

The fragmentation of the molecular ion provides valuable structural information. Due to the presence of multiple functional groups, several fragmentation pathways are possible. The fragmentation of C-C bonds is common, as they are often weaker than C-H bonds. msu.edu Characteristic losses of small, stable neutral molecules are anticipated. For instance, the loss of a carbonyl group (CO, 28 Da) from the aldehyde moiety is a common fragmentation pathway for aldehydes. Another expected fragmentation is the elimination of hydrogen cyanide (HCN, 27 Da) from the cyano group and an adjacent hydrogen atom. The fragmentation patterns of related molecules, such as acrolein adducts, show that the α,β-unsaturated system influences how the molecule breaks apart under ionization. nih.govmdpi.com

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Ion Formula | Identity/Origin |

|---|---|---|

| 96 | [C₄H₄N₂O]⁺• | Molecular Ion (M⁺•) |

| 97 | [C₄H₅N₂O]⁺ | Protonated Molecule ([M+H]⁺) |

| 69 | [C₃H₃N₂]⁺ | Loss of formyl radical (•CHO) |

| 68 | [C₄H₄O]⁺• | Loss of N₂ |

| 68 | [C₃H₂NO]⁺ | Loss of HCN from [M-H]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. anton-paar.com This technique provides detailed information about the unit cell dimensions, crystal symmetry (space group), and the intramolecular (bond lengths, bond angles) and intermolecular (hydrogen bonding, packing) features of a crystalline compound. anton-paar.com

While specific crystallographic data for this compound is not widely published, extensive studies on closely related analogs, such as ethyl 2-cyano-3-N,N-dimethyl amino acrylate, offer significant insights. nih.gov For this analog, X-ray analysis revealed a monoclinic crystal system with the space group P2(1)/n. nih.gov Theoretical and experimental studies on such molecules confirm a nearly planar conformation, which is stabilized by the extensive π-conjugation across the double bond, cyano, and amino groups. nih.gov The deviation from planarity is often minimal. nih.gov

In the solid state, the crystal structure of this compound would be expected to be heavily influenced by intermolecular hydrogen bonds involving the amino group as a donor and the aldehyde oxygen and cyano nitrogen atoms as acceptors. These interactions play a crucial role in the molecular packing within the crystal lattice. researchgate.net Studies on similar structures have shown that C-H···N and C-H···O interactions also contribute significantly to building the crystal structure. researchgate.net

Table 3: Representative Crystallographic Data for a Related Cyano-Acrylate Derivative

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2(1)/n | nih.gov |

| a (Å) | 4.26(1) | nih.gov |

| b (Å) | 11.16(1) | nih.gov |

| c (Å) | 19.63(3) | nih.gov |

| β (°) | 95.5(1) | nih.gov |

Chromatographic Methods for Purity and Separation of Isomers

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of this compound and for separating its potential isomers. Due to its polar functional groups, reversed-phase HPLC is a suitable method for analysis.

The separation of isomers, such as the E/Z geometrical isomers of this compound, can be challenging due to their similar physical properties. sielc.com However, by carefully selecting the stationary and mobile phases, baseline separation can often be achieved. helixchrom.com A variety of HPLC columns, including traditional C18 (octadecyl), as well as more polar cyano and aminopropyl columns, can be employed to exploit subtle differences in polarity and achieve separation. arxiv.org Mixed-mode chromatography, which utilizes columns with both reversed-phase and ion-exchange characteristics, can be particularly effective for separating polar isomers. helixchrom.com

The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase can be adjusted to control the ionization state of the amino group, thereby influencing retention time. helixchrom.com Detection is commonly performed using a UV detector, as the conjugated system of this compound is expected to absorb strongly in the UV region. These methods are crucial for monitoring reaction progress, identifying impurities, and isolating pure isomers for further study. spiedigitallibrary.orgmdpi.com

Table 4: Typical HPLC Conditions for Analysis of Polar Aromatic Isomers

| Parameter | Description |

|---|---|

| Column (Stationary Phase) | Reversed-Phase (C18, C8), Cyano, Aminopropyl, Mixed-Mode (e.g., Coresep 100) helixchrom.comarxiv.org |

| Mobile Phase | Acetonitrile/Methanol and Water/Buffer (e.g., with formic acid or phosphoric acid) helixchrom.com |

| Detection | UV-Vis Spectroscopy (e.g., at 235 nm or λₘₐₓ) helixchrom.com |

| Flow Rate | 0.5 - 1.5 mL/min |

| Application | Purity assessment, separation of E/Z isomers, reaction monitoring. arxiv.orgspiedigitallibrary.org |

Development of Sustainable Synthetic Protocols

The advancement of synthetic chemistry is increasingly driven by the need for environmentally responsible processes. The development of sustainable protocols for the synthesis of this compound and related compounds is a key area of research, guided by the principles of green chemistry. These principles advocate for the reduction of waste, maximization of atom economy, use of catalysts over stoichiometric reagents, and the avoidance of hazardous solvents and reagents. acs.org

Green Chemistry Principles in the Synthesis and Application of this compound

Applying green chemistry principles to the synthesis of this compound offers significant advantages over traditional methods. A primary goal is to design reactions with high atom economy, maximizing the incorporation of all reactant atoms into the final product and minimizing waste. acs.org Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are exemplary in this regard. The synthesis of related heterocyclic compounds often employs MCRs that proceed through intermediates similar to this compound. nih.govsharif.edu

Solvent-Free and Mechanochemical Approaches

Solvent-free and mechanochemical methods represent a frontier in sustainable synthesis, directly addressing the green chemistry principle of avoiding auxiliary substances. acs.org These techniques eliminate the need for bulk solvents, which are a primary source of chemical waste.

Solvent-free reactions can be conducted by simply heating a mixture of neat reactants, sometimes with a catalyst. This approach has been shown to be effective for reactions like the Knoevenagel condensation, a key step in the synthesis of cyano-acrylates, providing rapid conversion and a simple workup. imist.ma

Mechanochemistry involves the use of mechanical force, typically through grinding or ball milling, to induce chemical reactions in the solid state. rsc.org This technique can dramatically accelerate reaction rates and sometimes enables reactions that are difficult to perform in solution. For the synthesis of related 2-amino-3-cyano-pyran derivatives, mechanochemical ball milling in the presence of a mild organocatalyst has been demonstrated as a highly efficient, environmentally benign protocol. rsc.org The advantages are numerous: the reactions often proceed to high yields in short times at ambient temperature, avoid hazardous solvents, and feature a straightforward work-up, aligning perfectly with the goals of sustainable chemical manufacturing. rsc.orgbeilstein-journals.org

Future Directions and Emerging Trends in Multifunctional Building Blocks

The utility of this compound as a multifunctional building block is a subject of growing interest, pointing towards significant future developments in synthetic, medicinal, and materials chemistry. Its unique structure, featuring a conjugated system with amino, cyano, and carbonyl functionalities, offers a rich platform for chemical transformations. vulcanchem.comvulcanchem.com Emerging research trends are focused on harnessing this reactivity to construct complex molecular architectures and novel functional materials.

A key area of future exploration lies in leveraging this compound for multicomponent reactions (MCRs). MCRs are highly efficient, atom-economical processes that allow for the synthesis of complex products in a single step from three or more starting materials. nih.govlongdom.org The diverse reactive sites on the this compound molecule make it an ideal candidate for designing novel MCRs to generate libraries of polyfunctionalized heterocyclic compounds, which are highly valued in medicinal chemistry. longdom.org Furthermore, the adoption of automated continuous flow systems could enable the rapid and safe synthesis of derivatives, overcoming the limitations of handling potentially unstable intermediates that can occur in traditional batch processing. researchgate.net

In medicinal chemistry, the established role of this compound as a key intermediate in the synthesis of Allopurinol, a drug for treating hyperuricemia, provides a strong foundation for future research. vulcanchem.comgoogle.com The primary synthesis route involves reacting it with hydrazine (B178648) to form 3-amino-pyrazole-4-carboxamide, a direct precursor to Allopurinol. google.com Future directions will likely focus on using this building block to create a wider range of pyrazole (B372694) and pyrimidine (B1678525) derivatives. nih.govlongdom.org The reaction of the cyano group and the enamine moiety with various reagents can lead to a diverse array of heterocyclic scaffolds, which are central motifs in many pharmacologically active molecules. nih.govmdpi.com The α,β-unsaturated system also presents the potential for its use as a Michael acceptor in bioconjugation or the design of covalent inhibitors, a significant trend in modern drug discovery. vulcanchem.com

The field of materials science also stands to benefit from the unique properties of this compound. Its dual functionality, particularly the presence of both nitrile and amide groups, makes it a promising monomer for the synthesis of advanced polymers. vulcanchem.com The nitrile groups can enhance the thermal stability of polymers, while the acrylamide (B121943) moiety can participate in polymerization reactions. vulcanchem.com There is also emerging potential in the development of coordination complexes and metal-organic frameworks (MOFs). The cyano and amino groups can act as ligands, binding to metal ions to create materials with tailored electronic, optical, or catalytic properties. vulcanchem.com This aligns with the broader trend of using biomass-derived or highly functionalized building blocks to create sustainable and advanced materials. acs.org

Interactive Data Tables

Table 1: Functional Groups of this compound and Their Potential Synthetic Transformations

| Functional Group | Potential Reaction Type | Resulting Compound Class | Rationale / Example Application |

| Enamine System (Amino + C=C) | Cyclocondensation | Pyrazoles, Pyrimidines, Pyridines | Synthesis of heterocyclic scaffolds for medicinal chemistry. nih.govlongdom.orggoogle.com |

| Cyano Group (-C≡N) | Cyclization, Addition | Heterocycles, Amidines | Key reaction in forming pyrazole ring for Allopurinol. vulcanchem.comgoogle.com Potential for creating nitrogen-rich compounds. nih.gov |

| Carbonyl Group (Aldehyde) | Condensation, Reduction | Imines, Alcohols | Standard aldehyde chemistry to introduce further diversity. nih.gov |

| α,β-Unsaturated System | Michael Addition | Functionalized Adducts | Bioconjugation, synthesis of covalent inhibitors. vulcanchem.com |

| Vinyl Group | Radical Polymerization | Polyacrylamides | Creation of photoreactive or thermally stable polymers. vulcanchem.com |

Table 2: Emerging Research Applications for this compound Derivatives

| Application Area | Emerging Trend | Rationale based on this compound |

| Medicinal Chemistry | Novel Heterocycle Synthesis | Versatile precursor for pyrazoles, pyrimidines, and other scaffolds with known biological activity. nih.govlongdom.orgmdpi.com |

| Medicinal Chemistry | Covalent Drug Design | The electrophilic acrolein core can form covalent bonds with target proteins. vulcanchem.comnih.gov |

| Materials Science | Functional Polymers | Nitrile and amide groups contribute to thermal stability and photoreactivity in new polymer systems. vulcanchem.com |

| Materials Science | Coordination Chemistry | Cyano and amino groups can act as ligands for creating Metal-Organic Frameworks (MOFs) or coordination polymers. vulcanchem.com |

| Synthetic Chemistry | Multicomponent Reactions (MCRs) | Multiple reactive sites allow for the efficient, one-pot synthesis of complex molecules. nih.govlongdom.org |

Q & A

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays involving this compound?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (Hill slope >1 suggests cooperative binding). Bootstrap resampling (≥1000 iterations) calculates 95% CI for EC₅₀ values. Outlier detection (Grubbs’ test) minimizes false positives. Replicate experiments (n=6) ensure power >0.8 for α=0.05 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.